5-(diethylamino)-2-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol
Overview
Description
5-(diethylamino)-2-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol is a complex organic compound that features a diethylamino group, a nitropyridine moiety, and a hydrazinylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(diethylamino)-2-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol typically involves multi-step organic reactions. A common approach might include:
Formation of the hydrazinylidene linkage: This can be achieved by reacting a hydrazine derivative with an aldehyde or ketone.
Introduction of the nitropyridine moiety: This step might involve nitration of a pyridine ring followed by coupling with the hydrazine derivative.
Attachment of the diethylamino group: This can be done through alkylation reactions using diethylamine and appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(diethylamino)-2-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The hydrazinylidene linkage can be reduced to a hydrazine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
Amines: From reduction of the nitro group.
Hydrazines: From reduction of the hydrazinylidene linkage.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological activity: Studied for potential antimicrobial, antiviral, or anticancer properties.
Medicine
Drug development: Potential use in the development of new pharmaceuticals.
Industry
Materials science:
Mechanism of Action
The mechanism of action of 5-(diethylamino)-2-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol depends on its specific application. For example:
Biological activity: It might interact with specific enzymes or receptors, inhibiting or activating their function.
Catalysis: It might act as a ligand, coordinating with metal centers to facilitate catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
5-(diethylamino)-2-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]aniline: Similar structure but with an aniline group instead of a phenol.
5-(diethylamino)-2-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]benzene: Similar structure but without the hydroxyl group.
Uniqueness
Functional groups: The presence of both a diethylamino group and a nitropyridine moiety makes it unique.
Applications: Its specific combination of functional groups might make it suitable for unique applications in various fields.
Properties
IUPAC Name |
5-(diethylamino)-2-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-3-20(4-2)13-6-5-12(15(22)9-13)10-18-19-16-8-7-14(11-17-16)21(23)24/h5-11,22H,3-4H2,1-2H3,(H,17,19)/b18-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCBTNUWNIPQCW-ZDLGFXPLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC2=NC=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N\NC2=NC=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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